N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide
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Overview
Description
The compound “3,5-Di-tert-butylbenzaldehyde” is an organic building block . It has been used in the synthesis of various compounds, including 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane .
Synthesis Analysis
The synthesis of β, -Linked Cyclic Porphyrin Trimer (CP3) and Tetramer (CP4) involves a compound with 3,5-di-tert-butylphenyl groups .
Molecular Structure Analysis
The molecular structure of compounds with 3,5-di-tert-butylphenyl groups can be highly distorted . For example, the compound “5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin” displays a highly unsymmetric molecular entity involving three different substituents on the meso-positions .
Chemical Reactions Analysis
The compound “N-amino-N-(3,5-ditert-butylphenyl)carbamic acid tert-butyl” has been studied for its inhibitory action as a sterically hindered phenolic antioxidant . The compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with 3,5-di-tert-butylphenyl groups can vary significantly depending on their chemical structure and oxidation conditions .
Scientific Research Applications
Protecting Group for Kinetic Stabilization
The 3,5-di-tert-butylphenyl group has been used for kinetic stabilization. It has been used in the preparation and characterization of a stabilized 2,6-naphthoquinone derivative . This application is particularly useful in the field of organic chemistry where protecting groups are often used to prevent certain reactions from occurring during synthesis .
Photoconversion of N-Substituted Amides
This compound has been studied using optical spectroscopy, stationary, and nanosecond laser photolysis for the conversion of N-substituted amides of salicylic acid . The study showed that free phenolic groups of amides undergo photolysis, leading to the formation of a triplet state and phenoxyl radicals .
Antioxidant Properties
The compound has been shown to effectively inhibit the oxidation of methyl oleate, initiated by UV irradiation . The inhibitory effect of the compound is associated with the possibility of direct interaction of phenols with free radicals (antiradical activity) .
Redox Non-Innocent Ligand
The compound is a well-known redox non-innocent ligand, which has a potentially tetradentate coordination mode and five different protonation states . Its electrochemical behavior allows five separated oxidation states .
Mechanism of Action
Mode of Action
Similar compounds with a 3,5-di-tert-butylphenyl group have been used for kinetic stabilization and the isolation of stabilized derivatives
Biochemical Pathways
Compounds with similar structures have been associated with various biochemical pathways, including redox reactions .
Pharmacokinetics
Similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, have been used as polymer stabilizers due to their low volatility, suggesting potential bioavailability considerations .
Result of Action
Similar compounds have been studied for their potential effects in various applications, including as antioxidants and in energy and electron transfer reactions .
Action Environment
Similar compounds have been noted for their stability under high temperatures, suggesting potential environmental considerations .
Safety and Hazards
Future Directions
The future directions of research involving compounds with 3,5-di-tert-butylphenyl groups could involve further exploration of their potential applications in various fields . For example, the compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was synthesized as part of research into the development of dynamic materials presenting self-healing features .
properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-15-9-8-10-19(11-15)25(23,24)22-18-13-16(20(2,3)4)12-17(14-18)21(5,6)7/h8-14,22H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVYHAVSHZMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide |
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